4-(Trifluoromethoxy)anisole CAS number and properties
4-(Trifluoromethoxy)anisole CAS number and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(Trifluoromethoxy)anisole (CAS No. 710-18-9), a versatile fluorinated building block with significant applications in pharmaceutical, agrochemical, and materials science research.
Core Properties and Specifications
4-(Trifluoromethoxy)anisole, also known as 1-methoxy-4-(trifluoromethoxy)benzene, is a colorless to light yellow liquid.[1] Its unique trifluoromethoxy group imparts desirable properties such as enhanced metabolic stability, lipophilicity, and binding affinity, making it a valuable synthon in drug discovery and the development of advanced materials.[2][3]
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 710-18-9 | [1][4][5] |
| Molecular Formula | C₈H₇F₃O₂ | [1][4][5] |
| Molecular Weight | 192.14 g/mol | [1][5] |
| Appearance | Colorless to light yellow clear liquid | [1] |
| Boiling Point | 164 °C | [1][6] |
| Density | 1.266 g/mL at 25 °C | [6] |
| Refractive Index | n20/D 1.432 | [6] |
| Purity | ≥97% to >98% (GC) | [1][4] |
Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 1-methoxy-4-(trifluoromethoxy)benzene | [4] |
| SMILES | COc1ccc(OC(F)(F)F)cc1 | [6] |
| InChI Key | NOAFZIOGGDPYKK-UHFFFAOYSA-N | [4][6] |
| PubChem ID | 2724973 | [1] |
| MDL Number | MFCD00216942 | [1] |
Safety and Handling
4-(Trifluoromethoxy)anisole is a flammable liquid and vapor.[6] It is harmful if swallowed, in contact with skin, or if inhaled.[6] It also causes skin and eye irritation and may cause respiratory irritation.[6]
GHS Hazard Information
| Hazard Class | Code | Description |
| Flammable Liquids | H226 | Flammable liquid and vapor |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
Precautionary Statements
Key precautionary statements include:
-
P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[6]
-
P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[6]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
-
P403 + P235: Store in a well-ventilated place. Keep cool.
Experimental Protocols & Synthesis
The synthesis of 4-(trifluoromethoxy)anisole and related compounds often involves multi-step procedures. A common pathway involves the preparation of a key intermediate, 4-(trifluoromethoxy)aniline, from nitro trifluoromethoxybenzene. This aniline can then be further modified.
Example Synthesis Pathway: Preparation of 4-(Trifluoromethoxy)phenol from 4-(Trifluoromethoxy)aniline
This protocol outlines the synthesis of 4-(trifluoromethoxy)phenol, a direct precursor for anisole derivatives.
Step 1: Reduction of Nitro Trifluoromethoxybenzene to 4-(Trifluoromethoxy)aniline
-
Charge a reaction vessel with nitro trifluoromethoxybenzene, iron powder, and methanol.
-
Add concentrated hydrochloric acid at a controlled temperature (e.g., 60-65°C).
-
Monitor the reaction for completion.
-
Filter the iron sludge and evaporate the filtrate.
-
Adjust the pH to 9-10 to precipitate the crude product.
-
Extract the product with a solvent like dichloromethane and evaporate the organic layer to obtain crude 4-(trifluoromethoxy)aniline.[7]
Step 2: Diazotization and Hydrolysis to 4-(Trifluoromethoxy)phenol
-
Dissolve 4-(trifluoromethoxy)aniline in 9N sulfuric acid.
-
Cool the solution to below 5°C.
-
Add an aqueous solution of sodium nitrite (NaNO₂) to form the diazonium salt.[7]
-
Decompose the diazonium salt by heating it in a boiling 9N sulfuric acid solution (e.g., at 110°C) for approximately 2 hours.[7]
-
Cool the reaction mixture and separate the organic layer.
-
Extract the remaining aqueous layer with dichloromethane.
-
Combine the organic layers, dry over sodium sulfate, filter, and evaporate the solvent to yield the final phenol product.[7]
This phenol can subsequently be methylated to yield 4-(trifluoromethoxy)anisole.
Applications in Research and Development
The incorporation of the trifluoromethoxy group can significantly influence a molecule's biological activity and metabolic stability.[2]
-
Pharmaceutical Development: This compound is a key intermediate in synthesizing pharmaceuticals, particularly those targeting neurological disorders.[1] The trifluoromethoxy group is increasingly utilized as a substituent in bioactive molecules.
-
Agrochemical Chemistry: It is used in the formulation of pesticides and other agrochemicals, where the OCF₃ group can enhance stability and efficacy.[1]
-
Material Science: The unique electronic properties of 4-(trifluoromethoxy)anisole are leveraged in the synthesis of advanced materials, including high-performance polymers and coatings, to enhance durability and chemical resistance.[2][3]
Visualized Synthesis Workflow
The following diagram illustrates a generalized synthetic pathway for producing key precursors to 4-substituted-1-(trifluoromethoxy)benzene compounds.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-(Trifluoromethoxy)anisole | 710-18-9 | Benchchem [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. 4-(Trifluoromethoxy)anisole, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. scbt.com [scbt.com]
- 6. 4-(Trifluoromethoxy)anisole 98 710-18-9 [sigmaaldrich.com]
- 7. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]
